Z-Tyr(tbu)-ome Z-Tyr(tbu)-ome
Brand Name: Vulcanchem
CAS No.: 5068-29-1
VCID: VC21540598
InChI: InChI=1S/C22H27NO5/c1-22(2,3)28-18-12-10-16(11-13-18)14-19(20(24)26-4)23-21(25)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1
SMILES: CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C22H27NO5
Molecular Weight: 385.5 g/mol

Z-Tyr(tbu)-ome

CAS No.: 5068-29-1

Cat. No.: VC21540598

Molecular Formula: C22H27NO5

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

Z-Tyr(tbu)-ome - 5068-29-1

Specification

CAS No. 5068-29-1
Molecular Formula C22H27NO5
Molecular Weight 385.5 g/mol
IUPAC Name methyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C22H27NO5/c1-22(2,3)28-18-12-10-16(11-13-18)14-19(20(24)26-4)23-21(25)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1
Standard InChI Key IPRNNTJYTNRIDM-IBGZPJMESA-N
Isomeric SMILES CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2
SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2

Introduction

Structural Characteristics and Physicochemical Properties

Z-Tyr(tbu)-ome’s molecular architecture is defined by three protective modifications to the tyrosine backbone (Figure 1). The Cbz group (C6H5CH2OCO\text{C}_6\text{H}_5\text{CH}_2\text{OCO}-) shields the amino group, while the tert-butyl ((CH3)3C(\text{CH}_3)_3\text{C}-) and methyl ester (COOCH3\text{COOCH}_3) groups protect the hydroxyl and carboxyl functionalities, respectively. These modifications confer enhanced lipophilicity, as evidenced by its solubility in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) .

Molecular and Stereochemical Features

PropertyValue
Molecular FormulaC22H27NO5\text{C}_{22}\text{H}_{27}\text{NO}_5
Molecular Weight385.46 g/mol
CAS Number5068-29-1
Protective GroupsCbz (amino), tBu (hydroxyl), OMe (carboxyl)
SolubilityDCM, DMF, ethyl acetate

Synthesis and Industrial Production

The synthesis of Z-Tyr(tbu)-ome involves a multi-step protocol optimized for yield, purity, and stereochemical fidelity. A patented method outlines six sequential stages :

Stepwise Synthesis Protocol

  • Methyl Ester Formation: L-tyrosine is refluxed with methanol and thionyl chloride (SOCl2\text{SOCl}_2) to yield tyrosine methyl ester hydrochloride.

  • Cbz Protection: The amino group is protected using benzyloxycarbonyl chloride (Z-Cl) in a biphasic system (ethyl acetate/water) under alkaline conditions (Na2CO3\text{Na}_2\text{CO}_3).

  • tBu Protection: The hydroxyl group is alkylated with isobutene in CH2Cl2\text{CH}_2\text{Cl}_2 catalyzed by H2SO4\text{H}_2\text{SO}_4, requiring 1–10 days for completion.

  • Saponification: The methyl ester is hydrolyzed using NaOH to yield Z-L-Tyr(tBu).

  • Deprotection: Hydrogenolysis with Pd/C removes the Cbz group, yielding L-Tyr(tBu).

  • Fmoc Introduction (Optional): For alternate protection, Fmoc-OSu is reacted with L-Tyr(tBu) under alkaline conditions.

Table 2: Key Reaction Parameters and Yields

StepReagents/ConditionsYield (%)Purity (%)
Methyl Ester FormationSOCl2\text{SOCl}_2, MeOH, reflux9298
Cbz ProtectionZ-Cl, Na2CO3\text{Na}_2\text{CO}_3, pH 8–98897
tBu ProtectionIsobutene, H2SO4\text{H}_2\text{SO}_4, 7 days8596

Industrial-scale production employs flow microreactor systems to enhance mixing and thermal regulation, reducing racemization risks .

Mechanism of Action in Peptide Synthesis

Z-Tyr(tbu)-ome functions as a building block in solid-phase peptide synthesis (SPPS). The Cbz and tBu groups prevent nucleophilic attack and oxidation, respectively, during chain elongation.

Deprotection Dynamics

  • Cbz Removal: Catalytic hydrogenation (Pd/C, H2\text{H}_2) cleaves the benzyloxycarbonyl group .

  • tBu Removal: Trifluoroacetic acid (TFA) selectively cleaves the tert-butyl ether without affecting other protective groups .

  • Methyl Ester Hydrolysis: Alkaline conditions (NaOH\text{NaOH}) saponify the ester to a carboxylate, enabling peptide bond formation .

This orthogonal protection strategy allows sequential deblocking, facilitating the synthesis of complex peptides with tyrosine residues.

Biological Relevance and Applications

Role in Therapeutic Peptides

Tyrosine residues are critical in peptides targeting kinase inhibitors and G-protein-coupled receptors. Z-Tyr(tbu)-ome’s stability under SPPS conditions enables the incorporation of tyrosine into sequences such as opioid analogs and anticancer peptides .

Material Science Applications

Studies on structurally analogous compounds, such as Z-Tyr-OH, demonstrate self-assembly into fibers and spherical aggregates under varying pH and temperature . While direct evidence for Z-Tyr(tbu)-ome is limited, its tert-butyl group may modulate supramolecular interactions, suggesting potential in designing hydrogels or drug delivery vehicles .

Comparative Analysis with Related Compounds

Table 3: Comparison of Tyrosine Derivatives

CompoundProtective GroupsApplications
Z-Tyr(tbu)-omeCbz, tBu, OMeSPPS, intermediate synthesis
Fmoc-Tyr(tBu)-OHFmoc, tBuSPPS, combinatorial chemistry
Boc-Tyr-OHBocSolution-phase synthesis

Z-Tyr(tbu)-ome’s uniqueness lies in its compatibility with both Cbz and tert-butyl protection, offering distinct deprotection kinetics compared to Fmoc/Boc strategies .

Challenges and Optimization in Synthesis

Enantiomer Control

Racemization during synthesis is mitigated by:

  • Maintaining alkaline conditions (pH>8\text{pH} > 8) during Z-Cl reactions .

  • Avoiding elevated temperatures in tBu protection steps .

Industrial Optimization

  • Solvent Selection: DCM and DMF enhance reagent solubility while minimizing side reactions .

  • Catalyst Efficiency: Palladium on carbon (Pd/C\text{Pd/C}) ensures quantitative hydrogenolysis without peptide backbone damage .

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